molecular formula C16H15N5O3 B11993265 2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11993265
M. Wt: 325.32 g/mol
InChI Key: QSOGEDRBCVGYCO-RQZCQDPDSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety linked to an acetohydrazide group, which is further connected to a hydroxy-methoxyphenyl group through a methylene bridge. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzotriazole Acetohydrazide: Benzotriazole is reacted with chloroacetyl chloride to form 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide.

    Condensation Reaction: The acetohydrazide is then condensed with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The azomethine (Schiff base) linkage can be reduced to form the corresponding amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The azomethine linkage and benzotriazole moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Lacks the hydroxy-methoxyphenyl group, resulting in different chemical properties and reactivity.

    N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: Lacks the benzotriazole moiety, affecting its stability and binding affinity.

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of the benzotriazole moiety and the hydroxy-methoxyphenyl group, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15N5O3/c1-24-14-8-4-5-11(16(14)23)9-17-19-15(22)10-21-13-7-3-2-6-12(13)18-20-21/h2-9,23H,10H2,1H3,(H,19,22)/b17-9+

InChI Key

QSOGEDRBCVGYCO-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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